4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-15-22-20(14-27-15)17-2-4-19(5-3-17)28(24,25)21-12-16-6-9-23(10-7-16)18-8-11-26-13-18/h2-5,14,16,18,21H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAVFQPASPSLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has recently garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing particularly on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the oxazole ring and subsequent attachment to the benzenesulfonamide moiety. Techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques Used
| Technique | Purpose |
|---|---|
| TLC | Assess purity and monitor reaction progress |
| FT-IR | Identify functional groups |
| NMR | Confirm molecular structure |
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria. In vitro studies reveal that it exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.
Antifungal Activity
In antifungal assays, the compound shows promising activity against common fungal pathogens. The results indicate that it disrupts fungal cell membrane integrity, leading to cell lysis.
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The antiproliferative activity has been evaluated against several cancer cell lines, showing promising results with low nanomolar IC50 values.
Case Studies
- Antibacterial Study : A study conducted on Staphylococcus aureus and Escherichia coli showed that the compound had an MIC of 8 µg/mL, indicating strong antibacterial activity.
- Antifungal Study : Testing against Candida albicans revealed an MIC of 16 µg/mL, suggesting effective antifungal properties.
- Anti-inflammatory Study : In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a reduction in paw swelling by approximately 50% compared to control groups.
- Anticancer Study : In vitro assays on MCF-7 breast cancer cells indicated that treatment with the compound led to a decrease in cell viability by 70% at a concentration of 10 µM.
Comparison with Similar Compounds
Key Observations :
Q & A
Q. What synthetic routes are recommended for synthesizing 4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: A hybrid computational-experimental approach is advised. Begin with quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways and transition states. Use statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can reduce the number of trials while identifying critical variables. Experimental validation should follow, with iterative feedback into computational models to refine predictions .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HSQC) for structural elucidation, and HPLC with UV/Vis detection for purity assessment. For metal impurity analysis (common in sulfonamide synthesis), inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) is recommended, as demonstrated in analogous sulfonamide-metal complex studies .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer: Implement a multi-scale modeling workflow:
- Use molecular docking to predict binding affinities toward target proteins (e.g., enzymes or receptors).
- Apply quantum mechanical/molecular mechanical (QM/MM) simulations to study reaction mechanisms at active sites.
- Leverage machine learning (ML) models trained on existing bioactivity data to prioritize derivatives for synthesis. ICReDD’s integrated framework, combining computation and information science, exemplifies this iterative strategy .
Q. What experimental design strategies are optimal for investigating structure-activity relationships (SAR) in analogs?
Methodological Answer: Employ response surface methodology (RSM) to map SAR across substituent variations. For example:
- Vary the oxazole’s methyl group or tetrahydrofuran substituents using a central composite design.
- Measure biological endpoints (e.g., IC₅₀) and correlate with descriptors (e.g., logP, steric bulk) via partial least squares regression. Statistical DoE minimizes resource-intensive synthesis while maximizing SAR insights .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer: Conduct systematic pharmacokinetic/pharmacodynamic (PK/PD) studies:
- Compare in vitro metabolic stability (e.g., liver microsome assays) with in vivo bioavailability.
- Use LC-MS/MS to quantify compound and metabolite levels in plasma/tissues.
- Validate target engagement in vivo via positron emission tomography (PET) imaging or ex vivo receptor occupancy assays. Contradictions often arise from differences in metabolism or tissue penetration .
Q. Which advanced separation techniques are suitable for resolving stereoisomers or synthetic byproducts?
Methodological Answer: Chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) is ideal for enantiomer separation. For byproduct removal, consider membrane-based nanofiltration or simulated moving bed (SMB) chromatography. These methods align with CRDC’s classification for advanced separation technologies in chemical engineering .
Q. How can discrepancies between computational predictions and experimental results be reconciled?
Methodological Answer: Perform sensitivity analysis on computational models to identify error sources (e.g., solvent effects, implicit vs. explicit solvation). Validate transition-state geometries using experimental kinetic isotope effects (KIEs) or substituent electronic parameters (Hammett σ values). Cross-reference theoretical vibrational spectra (IR/Raman) with experimental data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
